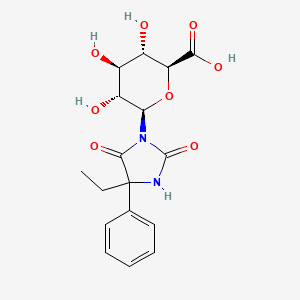
Nirvanol glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nirvanol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O8 and its molecular weight is 380.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Nirvanol Glucuronide
The synthesis of N-glucuronides, including this compound, has garnered attention due to their increasing relevance in drug development. The synthesis process can be complex due to stability issues associated with metabolites. Recent advancements have improved the efficiency of synthesizing N-glucuronides through microbial biotransformation techniques and late-stage chemical glucuronidation methods. These methods utilize liver fractions and biological matrices to enhance yield and facilitate metabolite identification .
Biotransformation and Metabolic Pathways
Nirvanol undergoes extensive biotransformation in the liver, primarily through the action of UDP-glucuronosyltransferases (UGTs). The enzymes UGT1A4 and UGT2B10 are particularly significant in the glucuronidation process, which converts Nirvanol into its glucuronide forms. Studies have shown that this metabolic pathway is crucial for the detoxification and elimination of Nirvanol from the body .
Table 1: Key Enzymes in Nirvanol Metabolism
| Enzyme | Role in Metabolism |
|---|---|
| UGT1A4 | Major enzyme for N-glucuronidation |
| UGT2B10 | Involved in glucuronidation processes |
Pharmacological Implications
The formation of this compound is essential for understanding its pharmacokinetic profile. The metabolite is generally considered pharmacologically inactive; however, it can influence the drug's overall efficacy and safety profile. For instance, reactive acyl glucuronides formed from other drugs have been linked to idiosyncratic drug toxicity, necessitating further investigation into the safety assessments of Nirvanol and its metabolites .
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in clinical settings:
- A study investigated the metabolic pathways of Nirvanol in canine models, revealing that this compound was a major urinary metabolite after administration. This finding underscores the importance of monitoring metabolite levels for assessing drug efficacy and potential toxicity .
- Another case study emphasized the need for early human metabolite profiling during drug development, as seen with praliciguat (IW-1973), where O-glucuronide metabolites were prominently detected during metabolism studies .
属性
CAS 编号 |
71562-63-5 |
|---|---|
分子式 |
C17H20N2O8 |
分子量 |
380.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O8/c1-2-17(8-6-4-3-5-7-8)15(25)19(16(26)18-17)13-11(22)9(20)10(21)12(27-13)14(23)24/h3-7,9-13,20-22H,2H2,1H3,(H,18,26)(H,23,24)/t9-,10-,11+,12-,13+,17?/m0/s1 |
InChI 键 |
DODGRIDUNRFYLX-BBTLXMMLSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
手性 SMILES |
CCC1(C(=O)N(C(=O)N1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
规范 SMILES |
CCC1(C(=O)N(C(=O)N1)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
同义词 |
5-ethyl-5-phenylhydantoin-N-glucuronide 5-ethyl-5-phenylhydantoin-N-glucuronide, (S)-isomer nirvanol glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















